molecular formula C9H13N3O2 B2556602 (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1354000-76-2

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B2556602
M. Wt: 195.222
InChI Key: SRRBFBVDEVTJOA-ZETCQYMHSA-N
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Description

The compound “(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol” appears to be a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine which contain two nitrogen atoms at positions 1 and 3 in the ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction, followed by the introduction of the methoxy and pyrrolidin-3-ol groups.



Molecular Structure Analysis

The molecular structure would be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms within the molecule.



Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the methoxy group might be susceptible to demethylation under certain conditions, while the pyrrolidin-3-ol group could potentially undergo reactions typical of alcohols.



Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. Computational methods could also be used to predict some of these properties.


Safety And Hazards

The safety and hazards associated with this compound would be determined through toxicity studies. This could include looking at its acute and chronic toxicity, as well as its potential for causing irritation or sensitization.


Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include investigating its potential use as a pharmaceutical, agrochemical, or material.


Please note that this is a general approach and the specifics could vary depending on the exact nature of the compound and the context of the research. It’s always important to consult with a qualified professional when dealing with unfamiliar compounds.


properties

IUPAC Name

(3S)-1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-9-4-8(10-6-11-9)12-3-2-7(13)5-12/h4,6-7,13H,2-3,5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRBFBVDEVTJOA-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=NC(=C1)N2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol

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